![molecular formula C20H29N3O4S B4424325 N,N-DIETHYL-1-[4-(5-OXOPYRROLIDIN-3-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4424325.png)
N,N-DIETHYL-1-[4-(5-OXOPYRROLIDIN-3-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N,N-DIETHYL-1-[4-(5-OXOPYRROLIDIN-3-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H29N3O4S and a molecular weight of 407.53 . This compound features a piperidine ring, a pyrrolidine ring, and a benzenesulfonyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-1-[4-(5-OXOPYRROLIDIN-3-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the piperidine and pyrrolidine rings. The piperidine ring can be synthesized through a series of cyclization reactions involving amines and aldehydes. The pyrrolidine ring, on the other hand, is typically synthesized through the cyclization of amino acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process would include the use of catalysts and controlled temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-1-[4-(5-OXOPYRROLIDIN-3-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N,N-DIETHYL-1-[4-(5-OXOPYRROLIDIN-3-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-1-[4-(5-OXOPYRROLIDIN-3-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrrolidine derivatives, such as:
- N,N-DIETHYL-1-[4-(5-OXOPYRROLIDIN-3-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N,N-diethyl-1-[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-3-22(4-2)20(25)16-9-11-23(12-10-16)28(26,27)18-7-5-15(6-8-18)17-13-19(24)21-14-17/h5-8,16-17H,3-4,9-14H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDOBXMNWGTMPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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